Imagabalin
Overview
Description
Preparation Methods
Imagabalin can be synthesized through the transamination of ®-ethyl 5-methyl-3-oxooctanoate using Vibrio fluvialis aminotransferase variants . This process involves the use of S-MBA as the amine donor . The reaction conditions include a gradient solvent system of 1% triethylamine (pH adjusted to 3 with phosphoric acid) in acetonitrile . Industrial production methods for this compound have not been extensively documented, likely due to its status as an investigational drug.
Chemical Reactions Analysis
Imagabalin undergoes various chemical reactions, including transamination, which is a key step in its synthesis . The common reagents used in these reactions include S-MBA and Vibrio fluvialis aminotransferase . The major product formed from these reactions is (3S,5R)-ethyl 3-amino-5-methyloctanoate . Other types of reactions, such as oxidation, reduction, and substitution, have not been extensively studied for this compound.
Scientific Research Applications
Imagabalin has been primarily investigated for its potential therapeutic applications in treating generalized anxiety disorder . It acts as a ligand for the α2δ subunit of the voltage-dependent calcium channel, which is believed to contribute to its anxiolytic, analgesic, hypnotic, and anticonvulsant-like effects . Additionally, this compound has been studied for its potential use in the synthesis of chiral amines and amino acids, which are valuable in pharmaceutical research .
Mechanism of Action
Imagabalin exerts its effects by binding to the α2δ subunit of the voltage-dependent calcium channel . This binding modulates the activity of the calcium channel, leading to a reduction in neurotransmitter release and subsequent anxiolytic, analgesic, hypnotic, and anticonvulsant effects . The specific molecular targets and pathways involved in these effects are not fully understood, but the modulation of calcium channel activity is a key component of its mechanism of action .
Comparison with Similar Compounds
Imagabalin is part of the gabapentinoid class of compounds, which also includes gabapentin and pregabalin . These compounds share a similar mechanism of action, as they all bind to the α2δ subunit of the voltage-dependent calcium channel . this compound has some selectivity for the α2δ1 subunit over the α2δ2 subunit, which may contribute to its unique pharmacological profile . Other similar compounds include atagabalin and PD-217,014 .
This compound’s unique selectivity for the α2δ1 subunit and its potential therapeutic applications make it a compound of interest in pharmaceutical research, despite its discontinued development .
Properties
IUPAC Name |
(3S,5R)-3-amino-5-methyloctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-4-7(2)5-8(10)6-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEHXYFSIOYTAH-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C)C[C@@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976534 | |
Record name | Imagabalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610300-07-7 | |
Record name | (3S,5R)-3-Amino-5-methyloctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610300-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imagabalin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610300077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imagabalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imagabalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMAGABALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDG6931B7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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